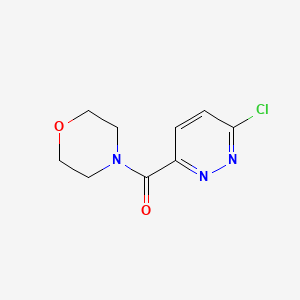

(6-Chloropyridazin-3-YL)(morpholino)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2/c10-8-2-1-7(11-12-8)9(14)13-3-5-15-6-4-13/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWXEKUZPFUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropyridazin 3 Yl Morpholino Methanone

Established Synthetic Pathways for (6-Chloropyridazin-3-YL)(morpholino)methanone

The traditional synthesis of (6-Chloropyridazin-3-YL)(morpholino)methanone is a well-defined process that hinges on the sequential construction and functionalization of the pyridazine (B1198779) ring system, followed by the formation of the amide bond with morpholine (B109124). This pathway is characterized by its reliance on classical organic reactions.

Precursor Synthesis and Functionalization Strategies

The key precursor for the synthesis of the target molecule is 6-chloropyridazine-3-carboxylic acid. Several strategies exist for its preparation. One common method involves the oxidation of a methyl group at the 3-position of a chloropyridazine ring. For instance, 3-chloro-6-methylpyridazine (B130396) can be oxidized using strong oxidizing agents like potassium dichromate in concentrated sulfuric acid. echemi.com This reaction transforms the methyl group into a carboxylic acid moiety.

Another viable route to 6-chloropyridazine-3-carboxylic acid is through the hydrolysis of its corresponding ester, such as ethyl or methyl 6-chloropyridazine-3-carboxylate. echemi.com This hydrolysis is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. echemi.com

Once the 6-chloropyridazine-3-carboxylic acid is obtained, it is activated for the subsequent coupling reaction. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride. The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation, yielding 6-chloropyridazine-3-carbonyl chloride. mdpi.comresearchgate.net This highly reactive intermediate is then used directly in the next step.

Table 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine | Potassium dichromate, H₂SO₄ | 50°C | 57% | echemi.com |

| Ethyl 6-chloropyridazine-3-carboxylate | Lithium hydroxide, THF/H₂O | Ambient Temperature | 91% | echemi.com |

Carbonyl Coupling Reactions and Conditions

The final step in the established pathway is the formation of the amide bond through a carbonyl coupling reaction. This involves the reaction of 6-chloropyridazine-3-carbonyl chloride with morpholine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at ambient temperature. A base, commonly triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. chemspider.com The presence of the base prevents the protonation of the morpholine, which would render it non-nucleophilic. The final product, (6-Chloropyridazin-3-YL)(morpholino)methanone, can then be isolated and purified using standard techniques like extraction and crystallization. A representative procedure for a similar acylation of morpholine with benzoyl chloride yielded the product in 95% yield. chemspider.com

Halogenation and Heterocycle Formation Methodologies

The core pyridazine heterocycle is often constructed from acyclic precursors. A foundational method for synthesizing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). For the precursors of the target molecule, the synthesis often starts with maleic anhydride (B1165640).

The reaction of maleic anhydride with hydrazine hydrate (B1144303) leads to the formation of pyridazine-3,6-diol. This intermediate is then subjected to a halogenation reaction to introduce the chlorine atoms. A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), which converts the diol to 3,6-dichloropyridazine. This dichlorinated pyridazine can then be further functionalized to introduce the carboxylic acid group at the 3-position, for instance, through selective substitution or oxidation of a suitable substituent.

Novel Synthetic Approaches and Methodological Advancements for (6-Chloropyridazin-3-YL)(morpholino)methanone

In recent years, there has been a significant drive towards developing more efficient, sustainable, and safer chemical processes. This has led to the exploration of novel synthetic approaches for compounds like (6-Chloropyridazin-3-YL)(morpholino)methanone, focusing on green chemistry principles and catalytic methods.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing (6-Chloropyridazin-3-YL)(morpholino)methanone, this can be applied by avoiding the use of hazardous reagents like thionyl chloride.

One promising green alternative is the direct catalytic amidation of 6-chloropyridazine-3-carboxylic acid with morpholine. catalyticamidation.infomdpi.com This approach bypasses the need to form the acyl chloride intermediate, thus reducing the number of synthetic steps and avoiding the corrosive and hazardous nature of thionyl chloride. Various catalysts, including boronic acid derivatives and other Lewis acids, have been developed for direct amidation reactions. mdpi.com These catalysts activate the carboxylic acid, allowing it to react directly with the amine. The only byproduct in this case is water, making it a much more atom-economical and environmentally benign process. While specific application to this pyridazine derivative is not widely reported, the general methodology is well-established for other heterocyclic carboxylic acids.

Another green approach involves the use of one-pot synthesis strategies. nih.gov A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly reduce solvent waste, energy consumption, and reaction time. A potential one-pot synthesis of the target compound could involve the in-situ generation of the acyl chloride from the carboxylic acid followed immediately by the addition of morpholine.

Catalytic Approaches and Efficiency Enhancements

Beyond direct amidation, other catalytic methods can enhance the efficiency of the synthesis. For instance, the amidation of esters, such as methyl 6-chloropyridazine-3-carboxylate, with morpholine can be facilitated by catalysts. nih.gov This transamidation approach can sometimes offer advantages in terms of substrate compatibility and reaction conditions.

Table 2: Comparison of Synthetic Approaches

| Feature | Established Pathway | Novel Approaches |

|---|---|---|

| Activating Agent | Thionyl Chloride | Catalysts (e.g., Boronic Acids) |

| Byproducts | HCl, SO₂ | Water |

| Number of Steps | Often sequential with isolation | Potential for one-pot reactions |

| Safety | Use of hazardous reagents | Milder conditions, less hazardous waste |

| Efficiency | Well-established but can be lengthy | Higher atom economy, potential for flow chemistry |

Flow Chemistry and Automated Synthesis Techniques

The application of flow chemistry and automated synthesis to the production of (6-Chloropyridazin-3-YL)(morpholino)methanone and its analogs offers significant advantages over traditional batch processing. These technologies can lead to enhanced reaction efficiency, improved safety profiles, and greater scalability. researchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can result in higher yields and purity of the final product. uc.pt

For the synthesis of the title compound, a flow process could involve the continuous feeding of a 6-chloropyridazine-3-carbonyl derivative and morpholine into a heated reactor coil or microreactor. This setup would enable rapid optimization of reaction conditions and could be integrated with in-line purification and analysis techniques for a streamlined, automated process. researchgate.net The enhanced heat and mass transfer in flow reactors are particularly beneficial for managing exothermic reactions and improving consistency between batches. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can be employed for the rapid generation of a library of analogs based on the (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold. researchgate.net By automating the sequential addition of different reagents, a large number of derivatives can be synthesized in a high-throughput manner, facilitating structure-activity relationship (SAR) studies.

Derivatization and Analog Synthesis of the (6-Chloropyridazin-3-YL)(morpholino)methanone Scaffold

The (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold presents multiple opportunities for chemical modification to explore its chemical space and develop analogs with tailored properties.

Structural Modifications at the Pyridazine Ring System

The pyridazine ring is a key component for structural diversification, with the chlorine atom at the 6-position serving as a versatile handle for a variety of chemical transformations. uni-muenchen.denih.gov Nucleophilic aromatic substitution (SNAr) is a common strategy to replace the chloro group with a wide range of nucleophiles. For instance, reaction with amines, alcohols, or thiols can introduce diverse functional groups at this position. google.comgoogle.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 6-position. uni-muenchen.de This allows for the introduction of aryl, heteroaryl, alkyl, or amino substituents, significantly expanding the structural diversity of the scaffold. Furthermore, recent advances in skeletal editing techniques could potentially enable the transformation of the pyridazine ring itself into other heterocyclic systems. chemrxiv.org

The following table provides examples of potential modifications at the pyridazine ring:

| Reaction Type | Reagent/Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | R-NH2 | 6-Amino-substituted pyridazine derivative |

| Suzuki Coupling | R-B(OH)2, Pd catalyst | 6-Aryl/heteroaryl-substituted pyridazine derivative |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst | 6-Amino-substituted pyridazine derivative |

Modifications of the Morpholine Moiety

The morpholine moiety is a common pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical properties of a molecule. nih.govresearchgate.netacs.org Modifications to the morpholine ring of (6-Chloropyridazin-3-YL)(morpholino)methanone can be undertaken to fine-tune its properties. This can involve the synthesis of analogs with substituted morpholine rings, for example, by introducing alkyl or other functional groups on the carbon atoms of the ring.

The table below illustrates potential modifications of the morpholine moiety:

| Modification Type | Example of Replacement | Potential Impact |

| Ring Substitution | C-methylated morpholine | Altered lipophilicity and conformation |

| Ring Variation | Piperidine (B6355638) | Change in basicity and hydrogen bonding capacity |

| Heteroatom Substitution | Thiomorpholine (B91149) | Modified polarity and metabolic stability |

Strategic Introduction of Functional Groups for Biological Probing

For the study of biological systems, it is often necessary to introduce specific functional groups onto a scaffold that can act as probes. korea.edu These can include fluorescent tags, biotin (B1667282) labels for affinity purification, or reactive handles for bioconjugation. The versatile chemistry of the pyridazine ring, particularly the reactivity of the 6-chloro substituent, is well-suited for the introduction of such groups.

For example, a nucleophile containing an azide (B81097) or alkyne group can be introduced at the 6-position via SNAr. These functionalities can then be used in "click chemistry" reactions to attach a variety of probes. Similarly, the introduction of a functional group amenable to radiolabeling, such as a precursor for fluorination, can enable the use of the molecule in imaging studies.

Combinatorial Chemistry and Library Synthesis Based on (6-Chloropyridazin-3-YL)(morpholino)methanone

The (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold is an excellent candidate for the construction of combinatorial libraries to accelerate the discovery of new bioactive compounds. nih.gov The presence of a reactive chlorine atom on the pyridazine ring allows for its use as a versatile building block in library synthesis.

Solid-phase synthesis is a powerful technique for the generation of such libraries. acs.orgacs.org The (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold could be tethered to a solid support, followed by the diversification at the 6-position through the reaction with a panel of different nucleophiles or coupling partners. Subsequent cleavage from the resin would yield a library of analogs for high-throughput screening. This approach allows for the systematic exploration of the chemical space around the core scaffold.

The following table outlines a potential combinatorial library synthesis strategy:

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) |

| (6-R1-Pyridazin-3-YL) | -Cl (starting material) | Morpholino |

| -NRaRb (from various amines) | Substituted morpholines | |

| -ORc (from various alcohols) | Other cyclic amines | |

| -Aryl (from boronic acids) |

Biological Activity and Pharmacological Potential of 6 Chloropyridazin 3 Yl Morpholino Methanone

Mechanistic Investigations of (6-Chloropyridazin-3-YL)(morpholino)methanone's Biological Effects

Enzyme Inhibition Kinetics and Characterization

While specific enzyme kinetic studies for (6-Chloropyridazin-3-YL)(morpholino)methanone are not available in the public domain, related structures containing pyridazine (B1198779) or pyridazinone cores have shown potent inhibitory activity against various enzymes, particularly kinases. For instance, a series of pyridazin-3-one derivatives bearing a morpholino-pyrimidine moiety were evaluated as inhibitors of the c-Met kinase, a key enzyme in cancer cell proliferation. nih.gov Several of these compounds displayed excellent inhibitory activity. nih.gov Similarly, certain 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases and cancer. gazi.edu.tr

These findings suggest that (6-Chloropyridazin-3-YL)(morpholino)methanone could plausibly act as an enzyme inhibitor. A typical characterization would involve determining its inhibitory concentration (IC50) and kinetic parameters against a panel of relevant enzymes.

Table 1: Representative Enzyme Inhibition Data for Related Pyridazinone Compounds This table presents example data from related compounds to illustrate the type of findings expected from enzyme inhibition studies.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrazolyl-pyridazinone | c-Met Kinase | < 50 | nih.gov |

| Aryl-morpholino-pyridazinone | SIRT2 | (% Inhibition) ~48% | gazi.edu.tr |

Receptor Binding Profiling and Affinity Studies

The most direct evidence for the potential biological targets of the subject compound comes from research on derivatives with the identical 6-chloro-3-pyridazinyl group. A key study synthesized a series of compounds where this group was attached to various diazabicycloalkanes (such as piperazine and homopiperazine) and tested their affinity for neuronal nicotinic acetylcholine receptors (nAChRs). nih.govacs.orgacs.org

The research revealed that these 6-chloropyridazin-3-yl derivatives are potent ligands for nAChRs, with all tested compounds exhibiting binding affinities (Ki values) in the nanomolar range, particularly for the α4β2 nAChR subtype. nih.govacs.org This high affinity suggests that the 6-chloropyridazine moiety is a strong pharmacophore for this class of receptors. Given that (6-Chloropyridazin-3-YL)(morpholino)methanone shares this core structure, it is highly likely to exhibit a similar binding profile at nAChRs, making it a candidate for modulating cholinergic neurotransmission in the central nervous system.

Table 2: nAChR Binding Affinities of Structurally Related 6-Chloropyridazin-3-yl Derivatives

| Compound | Ki (nM) for α4β2 nAChR |

|---|---|

| 1-(6-Chloropyridazin-3-yl)piperazine | 18 |

| 1-(6-Chloropyridazin-3-yl)-4-methylpiperazine | 13 |

| 1-(6-Chloropyridazin-3-yl)homopiperazine | 33 |

| 3-(6-Chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane | 2.1 |

Source: Data synthesized from Toma, L., et al. (2002). Journal of Medicinal Chemistry. nih.govacs.org

Cellular Pathway Modulation and Signal Transduction Analysis

Based on the probable receptor and enzyme targets, (6-Chloropyridazin-3-YL)(morpholino)methanone could modulate several key cellular pathways.

Cholinergic Signaling: Through binding to nAChRs, the compound could directly influence ion flow through these ligand-gated ion channels. This would modulate downstream signaling cascades dependent on calcium influx and membrane depolarization, affecting neurotransmitter release and neuronal excitability.

Kinase-Mediated Pathways: If the compound inhibits protein kinases like c-Met, as suggested by related structures, it would interfere with signal transduction pathways critical for cell growth, proliferation, and survival, such as the RAS/MAPK and PI3K/Akt pathways. nih.gov

In Vitro Efficacy Studies of (6-Chloropyridazin-3-YL)(morpholino)methanone

The potential mechanistic actions of the compound translate into predictable effects in various cell-based assays.

Cell-Based Assays for Specific Therapeutic Areas

CNS-related: The high affinity for nAChRs strongly suggests potential activity in CNS-related assays. Nicotinic agonists are known to have effects on cognition, pain perception, and mood. Therefore, the compound could show efficacy in cellular models of neurodegenerative disease or nociception.

Anti-cancer: The potential for c-Met kinase inhibition points towards anti-proliferative activity. In cell-based assays, this would likely manifest as a reduction in the viability of cancer cell lines that are dependent on c-Met signaling, such as certain gastric and lung cancer cells. nih.gov For example, related pyridazinone derivatives showed potent anti-proliferative activity against the Hs746T human gastric cancer cell line. nih.gov

Anti-inflammatory: The pyridazinone scaffold is widely associated with anti-inflammatory properties. tandfonline.comijres.org Compounds like Emorfazone, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, have demonstrated analgesic and anti-inflammatory effects. tandfonline.com Therefore, (6-Chloropyridazin-3-YL)(morpholino)methanone would be expected to inhibit the production of inflammatory mediators like nitric oxide (NO) or prostaglandins in cell-based assays, such as LPS-stimulated macrophages.

Table 3: Expected In Vitro Cellular Activities Based on Analogues

| Therapeutic Area | Assay Type | Expected Outcome | Rationale Based on Analogues |

|---|---|---|---|

| Anti-cancer | Cancer Cell Proliferation (e.g., Hs746T) | Inhibition of cell growth | c-Met kinase inhibition by related pyridazinones nih.gov |

| Anti-inflammatory | LPS-stimulated Macrophages | Reduction of NO/cytokine production | Known anti-inflammatory effects of morpholino-pyridazinones tandfonline.comijres.org |

| CNS-related | Neuronal cell cultures | Modulation of neurotransmitter release | High affinity for nAChRs nih.govacs.orgacs.org |

Target Engagement Assays within Cellular Contexts

To confirm that the compound interacts with its putative targets within a live cell, target engagement assays would be essential. While no such data exists for (6-Chloropyridazin-3-YL)(morpholino)methanone itself, the nanomolar binding affinity of its analogues for nAChRs suggests that techniques like a Cellular Thermal Shift Assay (CETSA) or radioligand displacement assays in whole cells would be effective in verifying this interaction. nih.gov These assays measure the physical binding of a compound to its target protein, providing crucial evidence that the molecule reaches and engages its intended target in a physiological environment.

High-Throughput Screening and Lead Identification Paradigms

High-throughput screening (HTS) serves as a foundational methodology in early-stage drug discovery to rapidly assess the biological activity of large numbers of compounds. For a novel compound such as (6-Chloropyridazin-3-YL)(morpholino)methanone, HTS would be employed to identify its potential biological targets and to ascertain its initial "hit" status. This process typically involves the use of automated robotic systems to test the compound against a wide array of biological assays. These assays can be designed to measure various biological responses, including enzyme inhibition, receptor binding, or changes in cellular signaling pathways.

Following the identification of a "hit," the process of lead identification would commence. This phase focuses on validating the initial screening results and conducting a more in-depth characterization of the compound's biological activity. Structure-activity relationship (SAR) studies are a critical component of this stage, where analogs of the initial hit are synthesized and tested to understand how chemical modifications influence biological activity. While no specific HTS data for (6-Chloropyridazin-3-YL)(morpholino)methanone is available, research on other pyridazine derivatives has demonstrated their potential as nicotinic agents, suggesting a possible avenue for targeted screening.

In Vivo Preclinical Efficacy Studies of (6-Chloropyridazin-3-YL)(morpholino)methanone (Non-Human Models)

Once a lead compound is identified and optimized, its efficacy is evaluated in living organisms through in vivo preclinical studies. These studies are essential for understanding how the compound behaves in a complex biological system and for gathering data to support its potential therapeutic use.

To assess the therapeutic potential of (6-Chloropyridazin-3-YL)(morpholino)methanone, researchers would utilize established animal models that mimic human diseases. For instance, if in vitro screening suggested anti-inflammatory properties, rodent models of inflammation, such as collagen-induced arthritis or carrageenan-induced paw edema, would be employed. Similarly, if anti-cancer activity was indicated, cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, would be used to evaluate the compound's ability to inhibit tumor growth. The choice of animal model is dictated by the specific biological activity observed in earlier screening phases. For example, studies on other morpholine-containing compounds have utilized rodent models to investigate their anxiolytic properties.

Pharmacodynamic (PD) studies are conducted to understand the biochemical and physiological effects of the drug on the body. For (6-Chloropyridazin-3-YL)(morpholino)methanone, this would involve measuring its effect on the intended biological target and downstream signaling pathways within the animal model. Biomarkers, which are measurable indicators of a biological state or condition, are crucial in these assessments. For example, if the compound were being investigated as an anti-inflammatory agent, levels of pro-inflammatory cytokines such as TNF-α or IL-6 in the blood or tissues would be measured as biomarkers of its activity. These assessments help to establish a dose-response relationship and provide evidence of the compound's mechanism of action in vivo.

Beyond standard animal models, non-clinical efficacy can be further assessed in more complex biological systems. This could include ex vivo studies using tissues or cells isolated from treated animals to examine the compound's effects in a more controlled environment that still reflects the in vivo exposure. For instance, if the compound were being developed as a neuroactive agent, brain tissue from treated animals could be analyzed to measure neurotransmitter levels or receptor occupancy. These studies provide a bridge between in vitro and in vivo data, offering a more comprehensive understanding of the compound's pharmacological profile. Research on other pyridazine derivatives has included ex vivo binding assays to confirm target engagement in the central nervous system.

Structure Activity Relationship Sar Studies of 6 Chloropyridazin 3 Yl Morpholino Methanone Derivatives

Elucidation of Key Pharmacophoric Features within (6-Chloropyridazin-3-YL)(morpholino)methanone

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary for its interaction with a specific biological target. For (6-chloropyridazin-3-YL)(morpholino)methanone, these features are defined by the interplay of its three main structural components.

The pyridazine (B1198779) ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. eurekalert.orgmdpi.com Its unique physicochemical properties, such as a high dipole moment and the capacity for dual hydrogen bonding, are pivotal in drug-target interactions. nih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a critical interaction for anchoring the molecule within a biological target's binding site. nih.gov

The presence of a chlorine atom at the 6-position of the pyridazine ring significantly influences the electronic properties of the heterocyclic system. This halogen substituent is electron-withdrawing, which can modulate the pKa of the pyridazine nitrogens and enhance the ring's ability to participate in π-π stacking or other non-covalent interactions. nih.gov In various SAR studies of heterocyclic compounds, halogen substituents have been shown to be crucial for potency, often by occupying a specific hydrophobic pocket within the target protein. Alterations to the chlorine substituent, such as replacement with other halogens (e.g., fluorine, bromine) or with small alkyl groups, would be expected to have a significant impact on biological activity, as shown in the hypothetical SAR data in Table 1.

Table 1: Hypothetical SAR of Modifications to the Chloropyridazine Moiety

| R1 Substituent (at position 6) | Relative Potency | Rationale for Change in Activity |

| -Cl | 100% | Optimal electronic and steric fit in the target binding pocket. |

| -F | 80% | Smaller size may lead to a less optimal fit; alters electronic distribution. |

| -Br | 60% | Larger size may introduce steric hindrance. |

| -CH3 | 40% | Change from electron-withdrawing to electron-donating, altering key interactions. |

| -H | 20% | Loss of key hydrophobic and electronic interactions. |

The morpholine (B109124) ring is another important functional group frequently employed in drug design due to its favorable physicochemical properties. nih.govpharmjournal.ru It is a versatile scaffold that can improve a compound's pharmacokinetic profile, including solubility and metabolic stability. nih.gove3s-conferences.org The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, is typically protonated at physiological pH, allowing for ionic interactions. mdpi.com

The morpholine group in (6-chloropyridazin-3-YL)(morpholino)methanone likely plays a role in orienting the molecule within the binding site and may form key hydrogen bonds or van der Waals interactions. The chair-like conformation of the morpholine ring also provides a specific three-dimensional shape that can be critical for complementary binding to a target. Bioisosteric replacement of the morpholine ring with other cyclic amines, such as piperidine (B6355638) or thiomorpholine (B91149), can provide valuable SAR insights. enamine.net For example, removing the oxygen atom (piperidine) or replacing it with sulfur (thiomorpholine) would alter the hydrogen bonding capacity and lipophilicity, likely affecting the biological activity as illustrated in Table 2.

Table 2: Hypothetical SAR of Bioisosteric Replacements for the Morpholino Group

| Cyclic Amine Moiety | Relative Potency | Rationale for Change in Activity |

| Morpholino | 100% | Optimal balance of hydrogen bonding and conformational fit. |

| Thiomorpholino | 75% | Sulfur is a weaker hydrogen bond acceptor than oxygen; increased lipophilicity. |

| Piperidino | 50% | Loss of the hydrogen bond accepting oxygen atom. |

| Piperazino | Varies | Introduction of a second nitrogen allows for further substitution and potential new interactions, but may also introduce unfavorable properties. |

The methanone (B1245722) (carbonyl) group serves as a rigid linker connecting the chloropyridazine and morpholine moieties. This linker plays a crucial role in maintaining the correct spatial orientation of the two cyclic systems relative to each other, which is often a determining factor for effective binding to a biological target. The carbonyl oxygen is a strong hydrogen bond acceptor and can form a critical interaction with a hydrogen bond donor on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for (6-Chloropyridazin-3-YL)(morpholino)methanone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogues of (6-chloropyridazin-3-YL)(morpholino)methanone, QSAR models can be developed to predict the activity of novel derivatives and to gain insight into the structural features that are most important for activity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. protoqsar.com For a series of (6-chloropyridazin-3-YL)(morpholino)methanone analogues, a variety of descriptors would be calculated, falling into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rings, number of rotatable bonds), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). ijournalse.orgsemanticscholar.org

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust model. researchgate.net This is often achieved using statistical methods such as stepwise multiple linear regression, genetic algorithms, or partial least squares to identify a subset of descriptors that best correlate with the biological activity.

Table 3: Examples of Descriptors for QSAR Modeling of Pyridazine Derivatives

| Descriptor Class | Example Descriptor | Potential Relevance |

| Electronic | Dipole Moment | Represents the overall polarity of the molecule, which can be important for interactions in the binding site. |

| Steric | Molecular Volume | Relates to the size of the molecule and how well it fits into the binding pocket. |

| Topological | Wiener Index | Describes the branching and compactness of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Hydrophobicity | LogP | Measures the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |

Once a set of descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netsemanticscholar.org

The predictive power and robustness of the developed QSAR model must be rigorously validated. basicmedicalkey.comnih.gov Validation is typically performed using both internal and external validation techniques:

Internal Validation: This is often done using cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built using all but one compound, and then the activity of the left-out compound is predicted. scispace.com The quality of the internal validation is often assessed by the cross-validated correlation coefficient (Q²).

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. basicmedicalkey.com The model's ability to predict the activity of the compounds in the test set is a measure of its external predictive power, often evaluated by the predictive correlation coefficient (R²pred). mdpi.com

A well-validated QSAR model for (6-chloropyridazin-3-YL)(morpholino)methanone analogues could then be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.

Predictive Power and Applicability Domain Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. The predictive power of a QSAR model for (6-Chloropyridazin-3-YL)(morpholino)methanone derivatives is highly dependent on the quality and diversity of the training data. For instance, a QSAR study on aminopyridazine derivatives of GABA highlighted the importance of descriptors related to hydrophobicity and aromaticity in predicting binding affinity to the GABA-A receptor. dovepress.com

The applicability domain (AD) of a QSAR model is a critical concept that defines the chemical space in which the model can make reliable predictions. variational.ainih.govmdpi.comnih.govtum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com The AD is determined by the structural and physicochemical properties of the compounds in the training set. mdpi.com For pyridazinone derivatives, the AD would be defined by the range of substituents and structural variations present in the molecules used to build the model.

Several methods can be used to assess the applicability domain, including distance-based approaches (e.g., Tanimoto distance using molecular fingerprints) and descriptor-based methods (e.g., bounding box in the descriptor space). variational.aimdpi.com For example, a study on various QSAR models emphasized that defining the AD is a key principle for model validation according to the Organisation for Economic Co-operation and Development (OECD) guidelines. mdpi.com

Table 1: Approaches to Defining the Applicability Domain (AD) of QSAR Models

| Method | Description | Reference |

| Descriptor Range-Based (Bounding Box) | Defines a hyper-rectangle in the descriptor space based on the minimum and maximum values of each descriptor in the training set. A new compound is considered within the AD if its descriptor values fall within these ranges. | mdpi.com |

| Geometric (Distance-Based) | Measures the distance of a new compound to the compounds in the training set. Common distance metrics include Euclidean distance in descriptor space or Tanimoto similarity based on molecular fingerprints. | variational.ai |

| Probability Density Distribution | Based on the probability distribution of the training set compounds in the descriptor space. A new compound is considered inside the AD if its probability of belonging to the distribution is above a certain threshold. | mdpi.com |

It is important to note that while QSAR models for various pyridazinone-containing compounds have been developed, specific models focusing solely on (6-Chloropyridazin-3-YL)(morpholino)methanone derivatives are not widely reported in publicly available literature. Therefore, the predictive power and applicability domain for this specific class of compounds would need to be established through dedicated studies.

Conformational Analysis and Bioactive Conformations of (6-Chloropyridazin-3-YL)(morpholino)methanone

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. This section delves into the experimental and computational methods used to study the conformational landscape of (6-Chloropyridazin-3-YL)(morpholino)methanone and its derivatives to identify their bioactive conformations.

Experimental Conformational Studies (e.g., X-ray crystallography of co-crystals, NMR spectroscopic analysis)

Experimental techniques provide valuable insights into the solid-state and solution-phase conformations of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing distance constraints to determine the preferred conformation. researchgate.net For example, NMR studies on 3-chloro-6-methoxypyridazine (B157567) have been used to confirm its molecular geometry in solution. nih.gov For (6-Chloropyridazin-3-YL)(morpholino)methanone, NMR could be used to determine the rotational barriers around the amide bond and the conformational preferences of the morpholine ring in different solvents.

Computational Conformational Sampling and Energy Landscapes

Computational methods are essential for exploring the full range of possible conformations and their relative energies.

Conformational sampling algorithms systematically or randomly explore the conformational space of a molecule. Methods like molecular dynamics simulations and Monte Carlo searches can generate a large number of conformations. researchgate.net The resulting conformations can then be plotted on an energy landscape, which shows the relative energies of different conformations and the energy barriers between them. This landscape helps in identifying the low-energy, and therefore more probable, conformations. For morpholine-substituted compounds, computational studies have been used to understand their binding modes and stability within protein active sites. mdpi.com

Ligand-Based and Structure-Based Conformational Requirements for Activity

Understanding the conformational requirements for biological activity can be approached from two main perspectives:

Ligand-based approaches are used when the structure of the biological target is unknown. These methods involve comparing the conformations of a series of active molecules to identify common structural features, known as a pharmacophore. dovepress.commdpi.com A pharmacophore model for pyridazinone derivatives might include a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor, an aromatic ring, and a hydrophobic feature. dovepress.com By aligning the low-energy conformations of active (6-Chloropyridazin-3-YL)(morpholino)methanone derivatives, a common pharmacophore could be developed to guide the design of new, more potent compounds.

Structure-based approaches are employed when the three-dimensional structure of the target protein is available. Molecular docking can be used to predict the binding mode of a ligand in the active site of a protein. For example, docking studies have been performed on pyridazinone derivatives to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B). researchgate.netmdpi.com These studies can reveal the bioactive conformation of the ligand, which is the conformation it adopts when bound to the target. Structure-guided design has been successfully used to optimize pyridazinone-based inhibitors for various targets. nih.govacs.orgacs.org

Molecular Target Identification and Validation for 6 Chloropyridazin 3 Yl Morpholino Methanone

Target Deconvolution Strategies for (6-Chloropyridazin-3-YL)(morpholino)methanone

Target deconvolution aims to identify the specific biomolecules, typically proteins, with which a small molecule interacts to exert its biological effects. A multi-pronged approach, combining affinity-based methods, proteomic analysis, and genetic screening, is often the most effective strategy.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to an immobilized ligand. creative-biolabs.com In the context of (6-Chloropyridazin-3-YL)(morpholino)methanone, this would involve chemically modifying the compound to incorporate a linker and an affinity tag (e.g., biotin) or to directly immobilize it onto a solid support, such as agarose (B213101) beads. acs.orgnih.gov This "bait" is then incubated with a complex biological sample, like a cell lysate, allowing the target proteins to bind.

Pull-down assays , a form of affinity purification, are instrumental in identifying protein-protein interactions and validating small molecule-protein binding. creative-proteomics.comsigmaaldrich.com The immobilized (6-Chloropyridazin-3-YL)(morpholino)methanone acts as the bait to "pull down" its interacting partners from the cellular milieu. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry. nih.govsigmaaldrich.com

A hypothetical workflow for an affinity pull-down experiment with (6-Chloropyridazin-3-YL)(morpholino)methanone is outlined below:

Synthesis of an Affinity Probe: A derivative of (6-Chloropyridazin-3-YL)(morpholino)methanone would be synthesized with a linker arm terminating in a biotin (B1667282) tag. Structure-activity relationship (SAR) studies would be conducted to ensure that the modification does not significantly alter the compound's biological activity. acs.org

Immobilization: The biotinylated compound would be incubated with streptavidin-coated beads, leading to a high-affinity interaction and immobilization of the bait. nih.gov

Incubation with Lysate: The compound-bound beads would be incubated with a cell lysate prepared from a relevant cell line.

Washing: A series of washing steps with buffers of increasing stringency would be performed to remove proteins that are non-specifically bound to the beads or the compound.

Elution: The specifically bound proteins would be eluted from the beads, often by using a denaturing agent or by competitive displacement with an excess of the free compound.

Identification: The eluted proteins would be separated by SDS-PAGE and identified by mass spectrometry. nih.gov

A crucial control experiment would involve using beads with no immobilized compound or with an inactive analog of the compound to differentiate between specific and non-specific binders.

Proteomic Profiling and Mass Spectrometry Approaches

Chemical proteomics has emerged as a key technology for the unbiased, proteome-wide identification of small molecule targets. nih.govevotec.com These methods can identify direct binding partners and also provide insights into the downstream effects of the compound on protein expression and post-translational modifications.

Mass spectrometry (MS) is the central analytical technique in these proteomic workflows. americanpharmaceuticalreview.comzefsci.com It allows for the highly sensitive and accurate identification and quantification of proteins and peptides. nih.gov In a typical experiment to identify the targets of (6-Chloropyridazin-3-YL)(morpholino)methanone, a quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), would be employed. europeanreview.org

In a hypothetical SILAC experiment:

Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

One cell population is treated with (6-Chloropyridazin-3-YL)(morpholino)methanone, while the other serves as a control.

The cell lysates are combined and subjected to an affinity pull-down using the immobilized compound.

The captured proteins are digested into peptides and analyzed by LC-MS/MS.

The ratio of heavy to light peptides for each identified protein indicates its binding specificity to the compound. Proteins that are significantly enriched in the "heavy" (or "light," depending on the experimental design) channel are considered potential targets.

A hypothetical data table from such an experiment is presented below:

| Protein ID | Gene Symbol | SILAC Ratio (Compound/Control) | p-value | Putative Target? |

| P04637 | TP53 | 1.2 | 0.45 | No |

| Q9Y243 | MAPK14 | 8.7 | <0.01 | Yes |

| P62258 | GSK3B | 7.9 | <0.01 | Yes |

| P27361 | ABL1 | 1.5 | 0.38 | No |

| Q13541 | PIK3CA | 6.5 | <0.02 | Yes |

This table illustrates how quantitative proteomics can distinguish high-confidence interactors from background proteins.

Genetic Screening and CRISPR-based Methods for Target Identification

Genetic approaches provide a complementary and powerful means of identifying the molecular targets of a compound by linking a gene to the compound's phenotypic effect. nih.gov The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, offering a precise and scalable tool for target discovery. lonza.comresearchgate.netnih.gov

A genome-wide CRISPR screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to (6-Chloropyridazin-3-YL)(morpholino)methanone. nih.gov In a typical pooled CRISPR knockout screen:

A library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of cells expressing the Cas9 nuclease. nih.gov

The cell population is then treated with a cytotoxic concentration of (6-Chloropyridazin-3-YL)(morpholino)methanone.

Cells that have a knockout of a gene essential for the compound's activity will survive and proliferate.

Deep sequencing is used to identify the sgRNAs that are enriched in the surviving cell population.

The genes targeted by these enriched sgRNAs are strong candidates for being the molecular targets of the compound or critical components of its downstream pathway.

A hypothetical outcome of a CRISPR screen is shown in the following table:

| Gene Symbol | sgRNA Sequence | Fold Enrichment (Treated/Untreated) | p-value | Implication |

| MAPK14 | GCGAGCGGATCTGCAATCTG | 25.4 | <0.001 | Resistance |

| GSK3B | ATGGAGAGAAACCAGGTGGA | 21.8 | <0.001 | Resistance |

| KRAS | GTAGTTGGAGCTGGTGGCGT | 1.2 | 0.52 | No effect |

| BRAF | GGTGCTTTTCGAACTGGAGG | 0.1 | <0.01 | Sensitization |

These results would suggest that MAPK14 and GSK3B are essential for the cytotoxic activity of (6-Chloropyridazin-3-YL)(morpholino)methanone.

Functional Validation of Identified Molecular Targets

Once a list of putative targets has been generated, it is crucial to functionally validate that the interaction between the compound and the target is responsible for the observed biological effect.

Recombinant Protein Studies and Enzymatic Assays

Direct interaction between (6-Chloropyridazin-3-YL)(morpholino)methanone and a putative target can be confirmed using purified recombinant proteins. Various biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to measure the binding affinity and kinetics of the interaction. iaanalysis.com

If the identified target is an enzyme, its functional modulation by the compound can be assessed through enzymatic assays. bellbrooklabs.com These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.gov A dose-response curve can be generated to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. biomol.com

For example, if MAPK14 and GSK3B were identified as putative kinase targets, in vitro kinase assays would be performed using the recombinant enzymes, a suitable substrate (e.g., a peptide), and ATP. The rate of substrate phosphorylation would be measured at various concentrations of (6-Chloropyridazin-3-YL)(morpholino)methanone.

A hypothetical data table for an in vitro kinase assay is shown below:

| Compound Concentration (nM) | MAPK14 Activity (% of Control) | GSK3B Activity (% of Control) |

| 0 | 100 | 100 |

| 1 | 85 | 92 |

| 10 | 52 | 68 |

| 100 | 15 | 35 |

| 1000 | 5 | 12 |

| IC50 (nM) | 9.8 | 25.3 |

These results would provide strong evidence that (6-Chloropyridazin-3-YL)(morpholino)methanone is a direct inhibitor of MAPK14 and GSK3B.

Gene Knockdown/Knockout Experiments in Cellular Models

To confirm that the engagement of a specific target is responsible for the cellular effects of (6-Chloropyridazin-3-YL)(morpholino)methanone, gene editing or silencing techniques can be employed in cellular models. mtoz-biolabs.com This can be achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or by creating stable knockout cell lines using CRISPR-Cas9. nih.govresearchgate.netnih.gov

The rationale behind these experiments is that if the compound's effect is mediated through a specific target, then reducing the expression of that target should phenocopy or alter the response to the compound. For instance, if (6-Chloropyridazin-3-YL)(morpholino)methanone causes cell death by inhibiting MAPK14, then knocking down MAPK14 should either induce a similar phenotype or render the cells resistant to the compound. researchgate.net

A hypothetical experiment to validate MAPK14 as the target is detailed in the table below:

| Cell Line | Treatment | Cell Viability (%) | Interpretation |

| Wild-type | Vehicle | 100 | Baseline |

| Wild-type | (6-Chloropyridazin-3-YL)(morpholino)methanone | 45 | Compound is cytotoxic |

| MAPK14 Knockdown | Vehicle | 98 | Knockdown alone is not toxic |

| MAPK14 Knockdown | (6-Chloropyridazin-3-YL)(morpholino)methanone | 85 | Knockdown confers resistance |

Report on the Analysis of (6-Chloropyridazin-3-YL)(morpholino)methanone

The requested article structure necessitates in-depth information on the following aspects of (6-Chloropyridazin-3-YL)(morpholino)methanone:

Allosteric Modulation and Orthosteric Binding Mechanisms:Determining whether a compound acts as an allosteric modulator (binding to a site other than the primary active site to modulate activity) or an orthosteric binder (binding directly to the active site) requires specific biochemical and biophysical assays. These studies would typically involve kinetic analysis, radioligand binding assays, or structural biology techniques. No such studies detailing the binding mechanism of (6-Chloropyridazin-3-YL)(morpholino)methanone could be located.

Without primary research data on the molecular target, validation through rescue experiments, and the specific binding mechanism of (6-Chloropyridazin-3-YL)(morpholino)methanone, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would require speculative and unsubstantiated information, which would not meet the standards of scientific accuracy. Further empirical research on this compound is needed to provide the necessary data to address the topics outlined.

Computational Chemistry and Cheminformatics Applications in Research on 6 Chloropyridazin 3 Yl Morpholino Methanone

Molecular Dynamics Simulations:These simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. This method can reveal crucial information about the stability of the interaction and the role of surrounding solvent molecules. For (6-Chloropyridazin-3-YL)(morpholino)methanone, the scientific literature lacks studies on:

Binding Dynamics and Solvent/Water Network Contributions:The intricate dance of the molecule as it interacts with its target and the influence of water molecules on the stability of this complex.

The lack of such computational studies means that the potential therapeutic applications and the fundamental molecular interactions of (6-Chloropyridazin-3-YL)(morpholino)methanone remain largely unexplored from a computational standpoint. Future research initiatives would be necessary to generate the data required for a comprehensive cheminformatics and computational chemistry analysis of this compound.

Free Energy Perturbation and MM/GBSA/PBSA Calculations

In the realm of drug discovery and molecular recognition, accurately predicting the binding affinity between a ligand, such as (6-Chloropyridazin-3-YL)(morpholino)methanone, and a biological target is paramount. Free Energy Perturbation (FEP) and Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann and Surface Area solvation (MM/PBSA) are prominent computational methods for estimating binding free energies.

Free Energy Perturbation (FEP) is a rigorous, albeit computationally intensive, alchemical method that calculates the difference in free energy between two states. In the context of drug design, this could involve "perturbing" (6-Chloropyridazin-3-YL)(morpholino)methanone into a closely related analogue while it is bound to a target protein. By simulating a non-physical, or "alchemical," path between the two molecules, FEP can provide highly accurate predictions of the relative binding affinities of different compounds in a series. This is particularly valuable for lead optimization, where small chemical modifications are made to improve potency.

MM/GBSA and MM/PBSA are end-point methods that offer a balance between computational cost and accuracy. These approaches calculate the binding free energy by taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex and calculating the individual energy components. The total free energy of binding is estimated by combining the molecular mechanics energy, the polar solvation energy (calculated via the Generalized Born or Poisson-Boltzmann model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area). For (6-Chloropyridazin-3-YL)(morpholino)methanone, these methods could be employed to screen its binding potential against a panel of targets or to understand the energetic contributions of different parts of the molecule to the binding interaction.

| Method | Approach | Primary Application for (6-Chloropyridazin-3-YL)(morpholino)methanone |

| Free Energy Perturbation (FEP) | Alchemical transformation between two ligands. | Predicting precise relative binding affinities of analogues. |

| MM/GBSA/PBSA | End-point calculation based on MD simulations. | Estimating absolute binding free energies and identifying key energetic contributions to binding. |

Quantum Chemical Calculations for (6-Chloropyridazin-3-YL)(morpholino)methanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic properties of a molecule, which govern its structure, reactivity, and spectroscopic characteristics. Studies on related pyridazinone and pyridazine (B1198779) derivatives frequently employ DFT methods, such as B3LYP with basis sets like 6-31++G(d,p), to investigate their molecular structures and electronic properties. mdpi.comresearchgate.net

The electronic structure of (6-Chloropyridazin-3-YL)(morpholino)methanone can be elucidated through quantum chemical calculations to understand its intrinsic stability and reactivity. Key descriptors derived from these calculations provide a quantitative measure of its chemical behavior.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, summarized in the table below, could be calculated for (6-Chloropyridazin-3-YL)(morpholino)methanone to predict its reactivity in various chemical environments. For instance, a high electrophilicity index might suggest susceptibility to nucleophilic attack.

| Descriptor | Conceptual Meaning | Potential Insight for (6-Chloropyridazin-3-YL)(morpholino)methanone |

| Ionization Potential (I) | Ease of losing an electron. | Susceptibility to oxidation. |

| Electron Affinity (A) | Ease of gaining an electron. | Susceptibility to reduction. |

| Electronegativity (χ) | Electron-attracting ability. | General polarity and interaction type. |

| Chemical Hardness (η) | Resistance to charge transfer. | Molecular stability and reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | Reactivity towards nucleophiles. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule. An MEP map of (6-Chloropyridazin-3-YL)(morpholino)methanone would reveal regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen atoms of the pyridazine ring and the oxygen atom of the morpholino and carbonyl groups would likely be regions of high negative potential, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For (6-Chloropyridazin-3-YL)(morpholino)methanone, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic reactions, respectively.

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in structural elucidation and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of (6-Chloropyridazin-3-YL)(morpholino)methanone. This would be invaluable for confirming its synthesis and for conformational analysis.

IR Spectroscopy: Calculations of vibrational frequencies can predict the infrared spectrum. This would help in identifying characteristic functional group vibrations, such as the C=O stretch of the methanone (B1245722) bridge and vibrations associated with the pyridazine and morpholine (B109124) rings, providing insights into the molecule's bonding and structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. acs.org Analysis of the orbitals involved in these transitions would explain the origin of the observed absorption bands and provide insights into the molecule's photophysical properties.

Cheminformatics and Data Mining for (6-Chloropyridazin-3-YL)(morpholino)methanone and Related Compounds

Cheminformatics provides the tools to navigate the vastness of chemical space and to analyze large datasets of molecules to identify trends and relationships.

Chemical space refers to the multi-dimensional space encompassing all possible molecules. Exploring this space helps in understanding the novelty of a compound and identifying areas for new molecular design. The position of (6-Chloropyridazin-3-YL)(morpholino)methanone within chemical space could be analyzed by calculating a variety of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).

Diversity analysis could be performed on a library of compounds containing the (6-chloropyridazin-3-yl)methanone scaffold or the morpholino-methanone moiety. This would involve comparing the physicochemical properties and structural fingerprints of these compounds to assess their diversity. Such an analysis, similar to studies conducted on morpholine peptidomimetics nih.gov, would help in designing a library of analogues of (6-Chloropyridazin-3-YL)(morpholino)methanone that efficiently explores the surrounding chemical space, which is a key strategy for identifying novel bioactive compounds.

Similarity Searching and Clustering Techniques

Similarity searching is a cornerstone of early-stage drug discovery, predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. This technique is pivotal for identifying novel compounds with potential therapeutic effects based on a known active template, such as (6-Chloropyridazin-3-YL)(morpholino)methanone. By screening large chemical databases, researchers can retrieve compounds that share structural features with the query molecule, thereby prioritizing them for further investigation. The effectiveness of similarity searching is highly dependent on the chosen molecular representation (e.g., fingerprints) and the similarity metric (e.g., Tanimoto coefficient).

Clustering techniques complement similarity searching by organizing large datasets of chemical compounds into smaller, more manageable groups based on their structural or physicochemical similarities. scholasticahq.comresearchgate.net This is particularly useful for understanding the chemical landscape around a lead compound and for selecting a diverse subset of compounds for high-throughput screening. For a library of analogs of (6-Chloropyridazin-3-YL)(morpholino)methanone, clustering can help in identifying key structural motifs that are crucial for a particular biological activity and can guide the design of more focused compound libraries. whiterose.ac.uk Various clustering algorithms, such as hierarchical and k-means clustering, can be employed for this purpose. scholasticahq.com

Table 1: Application of Similarity and Clustering in Drug Discovery for Pyridazine Analogs

| Technique | Application | Example from Pyridazine Research |

| Similarity Searching | Identification of novel analogs with similar predicted activity. | Screening of virtual libraries for compounds with a pyridazine core and similar electronic and steric properties to a known active molecule to identify new potential muscle relaxant agents. benthamdirect.com |

| Hierarchical Clustering | Grouping of pyridazine derivatives to understand structure-activity relationships (SAR). | Analysis of a series of synthesized pyridazine compounds to identify clusters with high and low vasorelaxant activity, aiding in the identification of key structural features. nih.gov |

| k-Means Clustering | Selection of a diverse subset of compounds for experimental testing. | Partitioning a large virtual library of pyridazine-containing molecules into a predefined number of clusters to select representative compounds from each for in vitro screening. scholasticahq.comresearchgate.net |

| Principal Component Analysis (PCA) | Visualization of the chemical space occupied by a set of analogs. | Mapping the chemical space of a library of pyridazine derivatives to identify regions of novelty and to ensure diversity in compound selection. nih.gov |

Machine Learning Approaches for Activity Prediction and Property Optimization

Machine learning (ML) has emerged as a powerful tool in drug discovery, enabling the development of predictive models for a wide range of biological activities and physicochemical properties. arxiv.orgmdpi.com For (6-Chloropyridazin-3-YL)(morpholino)methanone and its derivatives, ML models can be trained on existing experimental data to predict their biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Quantitative Structure-Activity Relationship (QSAR) is a well-established machine learning approach that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For pyridazine derivatives, 2D-QSAR studies have been successfully employed to build models that can predict their vasorelaxant activity. nih.gov These models are typically built using multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN). semanticscholar.org

More sophisticated machine learning algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), are increasingly being used for activity prediction. nih.govnih.gov These methods can capture complex, non-linear relationships between molecular features and biological outcomes. For instance, a model could be developed to predict the anticancer activity of novel chloropyridazine hybrids by training on a dataset of known compounds and their measured cytotoxicities. nih.gov

Beyond activity prediction, machine learning is also instrumental in property optimization. By building predictive models for properties such as solubility, metabolic stability, and permeability, medicinal chemists can computationally evaluate and refine candidate molecules before undertaking costly and time-consuming synthesis and experimental testing. nih.govnih.gov For example, ML models could guide the modification of the (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold to enhance its metabolic stability or to improve its permeability across the blood-brain barrier. nih.gov The integration of these predictive models into a multi-objective optimization framework allows for the simultaneous refinement of multiple properties to identify the most promising drug candidates. mdpi.com

Table 2: Machine Learning Models in Cheminformatics for Heterocyclic Compounds

| Machine Learning Model | Application in Drug Discovery | Relevance to (6-Chloropyridazin-3-YL)(morpholino)methanone |

| Multiple Linear Regression (MLR) | Developing simple, interpretable QSAR models. | Could be used to build a basic model predicting the activity of analogs based on a few key molecular descriptors. semanticscholar.org |

| Artificial Neural Networks (ANN) | Modeling complex, non-linear structure-activity relationships. | Applicable for developing more accurate predictive models for the biological activity of a diverse set of derivatives. semanticscholar.org |

| Random Forest (RF) | Building robust predictive models that are less prone to overfitting. | Can be employed to predict various properties, such as binding affinity or toxicity, for novel analogs. mdpi.com |

| Support Vector Machines (SVM) | Classifying compounds as active or inactive based on their structural features. | Useful for virtual screening campaigns to identify promising candidates from large chemical databases. |

| Deep Neural Networks (DNN) | Learning from large and complex chemical datasets to make highly accurate predictions. | Could be utilized with large-scale screening data to predict the activity of novel derivatives with high accuracy. arxiv.org |

Drug Design and Lead Optimization Strategies for 6 Chloropyridazin 3 Yl Morpholino Methanone Derivatives

Rational Design Approaches Based on SAR and Structural Information

Rational drug design for derivatives of (6-Chloropyridazin-3-YL)(morpholino)methanone would heavily rely on understanding its structure-activity relationships (SAR). Initial screening of a compound library containing this scaffold against a specific biological target would yield hit compounds. Subsequent optimization efforts would be guided by the SAR data obtained from these initial hits.

Scaffold hopping is a powerful strategy to identify novel core structures while retaining the essential pharmacophoric features required for biological activity. For derivatives of (6-Chloropyridazin-3-YL)(morpholino)methanone, this could involve replacing the pyridazine (B1198779) ring with other heterocyclic systems that maintain a similar spatial arrangement of key interaction points.

Bioisosteric replacement is another key tactic where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. For the (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold, several bioisosteric replacements could be envisioned:

Replacement of the Chlorine Atom: The chlorine atom at the 6-position of the pyridazine ring could be replaced with other halogens (e.g., fluorine, bromine) or small lipophilic groups (e.g., methyl, trifluoromethyl) to modulate electronic properties and binding interactions.

Modification of the Morpholine (B109124) Ring: The morpholine ring could be replaced with other cyclic amines such as piperidine (B6355638), piperazine, or thiomorpholine (B91149) to explore the impact on solubility, basicity, and target engagement.

Carbonyl Group Bioisosteres: The carbonyl group of the methanone (B1245722) linker could be replaced with bioisosteres such as a sulfone or a methylene (B1212753) group to alter the geometry and hydrogen bonding capacity of the linker.

A hypothetical application of these strategies is presented in the table below, illustrating potential modifications to the parent scaffold.

| Modification Strategy | Original Group | Potential Replacement | Rationale |

| Bioisosteric Replacement | 6-Chloro | 6-Trifluoromethyl | Enhance metabolic stability and lipophilicity. |

| Scaffold Hopping | Pyridazine | Pyrimidine | Alter the nitrogen arrangement to probe different hydrogen bonding patterns with the target. |

| Bioisosteric Replacement | Morpholine | Thiomorpholine | Introduce a sulfur atom to explore new interactions and modify physicochemical properties. |

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold itself, or fragments thereof, could be utilized in an FBDD campaign.

For instance, a fragment library could include:

6-Chloropyridazine

Morpholin-4-yl-methanone

If these fragments are identified as binders to a target, they could be linked together to generate the parent compound or its analogs. Subsequent optimization would then focus on improving the affinity of the linked molecule. The efficiency of binding for each fragment is often assessed using ligand efficiency (LE), a metric that relates binding affinity to the number of heavy atoms.

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a novel therapeutic modality.

PROTACs: A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A derivative of (6-Chloropyridazin-3-YL)(morpholino)methanone could be developed as a warhead that binds to a protein of interest. This warhead would then be connected via a linker to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).

Molecular Glues: Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase. While the discovery of molecular glues is often serendipitous, rational design strategies are emerging. If the (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold were found to have even weak molecular glue activity, its derivatives could be synthesized to optimize this property.

Lead Optimization Campaigns for (6-Chloropyridazin-3-YL)(morpholino)methanone

Once a lead compound based on the (6-Chloropyridazin-3-YL)(morpholino)methanone scaffold is identified, it undergoes a rigorous optimization process to enhance its drug-like properties.

The primary goal of lead optimization is to increase the potency of the compound against its intended target while improving selectivity over other related targets to minimize off-target effects. This is typically an iterative process involving the synthesis and testing of numerous analogs.

Structure-based drug design (SBDD) plays a crucial role if the three-dimensional structure of the target protein is available. By visualizing how a derivative of (6-Chloropyridazin-3-YL)(morpholino)methanone binds to its target, medicinal chemists can make rational modifications to improve binding affinity. For example, if a pocket in the binding site is unoccupied, a substituent could be added to the pyridazine or morpholine ring to fill that space and form additional favorable interactions.

The following table outlines a hypothetical SAR exploration to improve potency and selectivity.

| Compound | Modification from Parent Scaffold | Hypothetical IC50 (nM) | Hypothetical Selectivity vs. Off-Target |

| Parent | - | 1000 | 10-fold |

| Analog 1 | 6-Chloro -> 6-Methyl | 500 | 20-fold |

| Analog 2 | Morpholine -> 4-Methylpiperazine | 750 | 15-fold |

| Analog 3 | Addition of a phenyl group at the 4-position of the pyridazine ring | 50 | 100-fold |

In addition to potency and selectivity, a successful drug candidate must possess favorable pharmacokinetic properties, including metabolic stability. In vitro assays are used to assess the metabolic stability of compounds in the presence of liver microsomes or hepatocytes.

If a derivative of (6-Chloropyridazin-3-YL)(morpholino)methanone is found to be rapidly metabolized, modifications can be made to block the sites of metabolism. For example, if a specific position on the pyridazine or morpholine ring is susceptible to oxidation by cytochrome P450 enzymes, that position can be blocked with a group that is resistant to metabolism, such as a fluorine atom.

Design for Specificity and Reduced Off-Target Interactions

In the development of derivatives of (6-Chloropyridazin-3-YL)(morpholino)methanone, achieving a high degree of target specificity is a critical objective to maximize therapeutic efficacy while minimizing unintended side effects. Strategies to enhance specificity and reduce off-target interactions for this class of compounds draw upon established principles in medicinal chemistry, including structure-based drug design, pharmacophore modeling, and bioisosteric replacement.